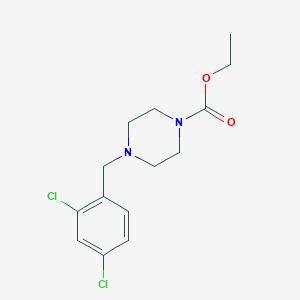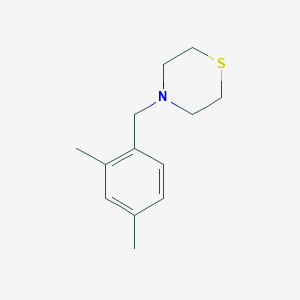
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (DMTI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTI belongs to the class of tetrahydroisoquinoline alkaloids, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline exerts its therapeutic effects through a variety of mechanisms, including the inhibition of cell proliferation, the modulation of inflammatory pathways, and the activation of neuroprotective pathways. 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to interact with various receptors and enzymes, including the serotonin receptor and the enzyme monoamine oxidase.
Biochemical and physiological effects:
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Advantages and Limitations for Lab Experiments
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, including its high potency and specificity for various targets. However, 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a promising chemical compound with potential therapeutic properties. Its anti-tumor, anti-inflammatory, and neuroprotective effects make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.
Synthesis Methods
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including Pictet-Spengler condensation, Bischler-Napieralski reaction, and reductive amination. Among these methods, the Pictet-Spengler condensation is the most commonly used method for the synthesis of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. This method involves the reaction of 2,4-dimethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a Lewis acid catalyst.
Scientific Research Applications
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic properties, including its anti-tumor, anti-inflammatory, and neuroprotective effects. In vitro studies have shown that 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline inhibits the proliferation of various cancer cells, including breast, lung, and prostate cancer cells. 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-8-7-16(18(11-17)21-2)13-19-10-9-14-5-3-4-6-15(14)12-19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFRQMHPCMUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)



![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)


![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)



![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)